1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-15-20(18-9-13-28-14-18)16(2)25(24-15)12-11-23-21(26)22-10-8-17-4-6-19(27-3)7-5-17/h4-7,9,13-14H,8,10-12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKTPBLAUOVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCCC2=CC=C(C=C2)OC)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.5 g/mol. The structure comprises:
- Pyrazole Ring : Known for its role in various biological activities.
- Thiophene Group : Enhances electronic properties and biological interactions.
- Phenoxypropanamide Moiety : Contributes to the compound's pharmacological profile.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its structural features allow it to bind effectively to these targets, modulating their activity and leading to desired biological effects.
Biological Activities
Research has indicated several key biological activities associated with this compound:
1. Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX (Cyclooxygenase) and LOX (Lipoxygenase). This suggests potential use in treating inflammatory diseases.
2. Anticancer Potential
Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression.
3. Antimicrobial Properties
Preliminary investigations indicate that this compound may possess antimicrobial activity against a range of pathogens, potentially making it useful in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of the compound on animal models induced with inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer drug.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include urea-linked heterocycles with aryl or heteroaryl substituents. Key comparisons are outlined below:
Physicochemical and Electronic Properties
- Lipophilicity : The thiophene and 4-methoxyphenethyl groups in the target compound likely enhance lipophilicity compared to ’s thiazole-piperazine derivatives, which contain polar hydrazinyl-2-oxoethyl groups . This could influence membrane permeability and bioavailability.
- Planarity : highlights that fluorophenyl-substituted thiazole-pyrazole systems exhibit partial planarity, a feature critical for π-π stacking in protein binding. The target compound’s thiophene moiety may introduce steric hindrance, reducing planarity compared to ’s structures .
Computational and Crystallographic Insights
- Such methods could elucidate electronic effects of the thiophene and methoxy groups .
- Crystallography: and describe SHELXL-refined structures of isostructural compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
